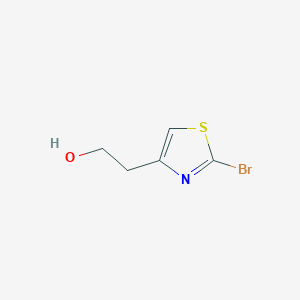

2-(2-Bromothiazol-4-yl)ethanol

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry in Research

The systematic study of thiazole and its derivatives dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann in 1887 laying the foundational principles of thiazole synthesis. imp.kiev.uaijper.org This class of five-membered heterocyclic compounds, containing both sulfur and nitrogen atoms, quickly garnered significant attention from the scientific community. imp.kiev.uaijper.org Initially, research focused on understanding the fundamental reactivity and properties of the thiazole ring. numberanalytics.com Over the decades, the scope of thiazole chemistry has expanded dramatically, driven by the discovery of naturally occurring thiazoles with potent biological activities, such as the antibiotic penicillin and the anticancer agent bleomycin. ijper.orgwikipedia.org This evolution has seen the development of a vast array of synthetic methodologies, allowing for the precise functionalization of the thiazole core and the creation of extensive libraries of novel derivatives for various scientific investigations. ijper.orge-bookshelf.de

Fundamental Importance of Halogenated Thiazoles in Organic Synthesis and Drug Discovery

Halogenated thiazoles, which feature one or more halogen atoms attached to the thiazole ring, are of paramount importance in the fields of organic synthesis and drug discovery. cymitquimica.com The presence of a halogen atom, such as bromine, significantly influences the electronic properties of the thiazole ring, enhancing its reactivity and providing a handle for further chemical modifications. numberanalytics.comresearchgate.net In organic synthesis, halogenated thiazoles serve as key building blocks for constructing more complex molecular architectures through various cross-coupling reactions. researchgate.net This versatility allows chemists to introduce a wide range of functional groups at specific positions on the thiazole ring.

From a medicinal chemistry perspective, the incorporation of halogens into thiazole-containing molecules can profoundly impact their pharmacological properties. mdpi.comjneonatalsurg.com Halogenation can enhance a compound's lipophilicity, improving its ability to cross biological membranes. jneonatalsurg.com Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its biological target. acs.org This has led to the development of numerous halogenated thiazole derivatives with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. cymitquimica.commdpi.comnih.gov

Rationale for Dedicated Academic Research on 2-(2-Bromothiazol-4-yl)ethanol

The specific compound, this compound, has emerged as a subject of dedicated academic research due to its unique combination of structural features, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. chemimpex.comgoogle.com The presence of the bromine atom at the 2-position and the ethanol (B145695) substituent at the 4-position of the thiazole ring offers multiple points for chemical modification.

The bromo group can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functionalities. nih.gov The primary alcohol of the ethanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions, further expanding the synthetic possibilities. rsc.orgnih.gov This synthetic versatility makes this compound a key precursor for the generation of libraries of novel thiazole derivatives. chemimpex.comgoogle.comnih.gov Research efforts are therefore directed at exploring the full synthetic potential of this compound and evaluating the biological activities of the resulting derivatives, particularly in the areas of anticancer and antimicrobial drug discovery. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJGKNDTFRUDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709809 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263169-24-0 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Bromothiazol 4 Yl Ethanol and Analogous Bromothiazole Scaffolds

Direct Synthetic Routes to 2-(2-Bromothiazol-4-yl)ethanol

Direct synthesis strategies focus on the chemical modification of readily available thiazole (B1198619) derivatives. A common and efficient approach begins with 2-(2-aminothiazol-4-yl)acetic ester, transforming it through a sequence of halogenation and reduction steps.

This pathway leverages the versatile reactivity of the 2-amino group on the thiazole ring, which can be readily converted into a bromine substituent via diazotization, followed by reduction of the ester side chain.

The conversion of a 2-aminothiazole (B372263) moiety to a 2-bromothiazole (B21250) derivative is a critical transformation, often accomplished via a Sandmeyer-type reaction. This process involves the diazotization of the primary aromatic amine with a nitrite (B80452) source, typically in the presence of a copper(II) halide. For instance, the reaction of a 2-aminothiazole derivative with copper(II) bromide (CuBr₂) and an alkyl nitrite such as n-butyl nitrite facilitates the replacement of the amino group with bromine. nih.gov The reaction proceeds by forming a diazonium salt intermediate, which is then displaced by the bromide ion from the copper salt. nih.gov Omitting the alkyl nitrite can lead to regioselective halogenation at the 5-position of the thiazole ring, highlighting the importance of controlling reaction conditions for selective 2-position bromination. nih.gov Alternative protocols may utilize sodium nitrite (NaNO₂) and a copper catalyst like copper sulfate (B86663) (CuSO₄) to achieve the same transformation. nih.gov

Table 1: Diazotization and Halogenation Reaction Conditions

| Starting Material | Reagents | Product | Key Feature | Reference |

| 2-Aminothiazole derivative | CuBr₂, n-butyl nitrite, acetonitrile | 2-Bromo-5-halothiazole derivative | Diazotization of the amino group followed by bromine insertion. | nih.gov |

| 2-Aminothiazole derivative 37a | CuSO₄, NaNO₂, NaCl | 2-Chlorothiazole scaffold 39 | Sandmeyer reaction conditions for replacement of the amino group. | nih.gov |

Following the successful bromination of the thiazole ring to yield ethyl 2-(2-bromothiazol-4-yl)acetate, the next step involves the reduction of the ester functional group to a primary alcohol. This transformation is typically achieved using powerful hydride-donating reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively reducing the acetate (B1210297) group to the desired this compound. chemistrysteps.comvulcanchem.com The reaction requires two equivalents of hydride to first form an aldehyde intermediate, which is then further reduced to the alcohol. chemistrysteps.com An alternative method for reducing heterocyclic carboxylic acid esters involves using a mixed system of a borohydride (B1222165), such as potassium borohydride or sodium borohydride, with a metal salt like a lithium halide. google.com This method can be advantageous due to milder reaction conditions and easier work-up procedures. google.com

Table 2: Ester Reduction Conditions

| Starting Material | Reducing Agent(s) | Solvent | Product | Key Feature | Reference |

| Ethyl 2-(2-bromothiazol-4-yl)acetate | Lithium aluminum hydride (LiAlH₄) | Not specified | This compound | Standard, effective reduction of ester to primary alcohol. | vulcanchem.com |

| 5-Thiazole ethyl formate | Potassium borohydride, Lithium chloride | Methanol | Corresponding alcohol | Milder conditions, convenient for industrial application. | google.com |

| 5-Thiazole ethyl formate | Sodium borohydride, Lithium bromide | Methanol | Corresponding alcohol | Alternative borohydride/metal salt system. | google.com |

Carbonyl insertion reactions represent a versatile strategy for introducing the necessary functional groups onto the thiazole core. While not a direct conversion of a pre-existing side chain, these methods build the key C-C bond at the C4 position. For example, 2-substituted thiazole anions can be reacted with aryl nitriles. researchgate.net This addition reaction, followed by aqueous hydrolysis of the resulting imine, yields a thiazolyl ketone, which serves as a precursor to the desired ethanol (B145695) moiety after reduction. researchgate.net Another advanced approach involves the iridium-catalyzed insertion of sulfoxonium ylides. acs.org This method allows for the synthesis of a diverse library of thiazoles under mild conditions and demonstrates high tolerance for various functional groups, making it valuable for creating complex thiazole derivatives that can be further elaborated. acs.org

Transformation of 2-(2-Aminothiazol-4-yl)acetic Ester Precursors

Indirect Synthetic Pathways via Pre-functionalized Thiazole Derivatives

Indirect routes construct the thiazole ring itself from acyclic components, incorporating the desired substituents during the cyclization process. The Hantzsch thiazole synthesis is a cornerstone of this approach.

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. researchgate.net To produce brominated thiazoles such as this compound, this method can be modified by using appropriately pre-functionalized starting materials. For instance, the synthesis can begin with the reaction of an α-haloketone with thiourea (B124793) to form a 2-aminothiazole intermediate. researchgate.netnih.gov This 2-aminothiazole can then undergo the diazotization and halogenation reactions described previously (Section 2.1.1.1) to install the bromine atom at the 2-position. nih.gov A key starting material for the synthesis of the ethanol side-chain is ethyl bromopyruvate, which, upon condensation with thioformamide, can yield ethyl thiazole-4-carboxylate. orgsyn.org This intermediate, however, would require subsequent bromination at the 2-position. A more direct approach would involve using a brominated thioamide in the Hantzsch reaction, although this can be synthetically challenging. The versatility of the Hantzsch synthesis allows for the preparation of highly functionalized thiazole ketones and esters, which are valuable intermediates en route to the target alcohol. researchgate.netnih.gov

Regioselective Bromination Strategies for Thiazole Rings

The ability to selectively introduce a bromine atom at a specific position on the thiazole ring is crucial for the synthesis of targeted molecules. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the heteroatoms, with the C5 position being the most electron-rich and thus most susceptible to electrophilic attack, followed by the C4 and then the C2 positions. However, direct bromination often leads to a mixture of products. lookchem.comacs.org Consequently, various strategies have been developed to control the regioselectivity of bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various aromatic and heteroaromatic compounds, including thiazoles. researchgate.netresearchgate.net Its application offers a milder and more selective alternative to molecular bromine. The regioselectivity of NBS bromination can often be tuned by the reaction conditions and the substituents already present on the thiazole ring. For instance, the bromination of activated aromatic compounds with NBS can be achieved with high regioselectivity in the presence of an ionic liquid, which can also be recycled. researchgate.net In some cases, thioamides can act as effective nucleophilic organocatalysts to activate NBS for aromatic electrophilic bromination reactions. researchgate.net The use of NBS is also a key step in one-pot syntheses of thiazoles from ketones, where it acts as both an oxidant and a bromine source for the in-situ formation of α-bromoketones. researchgate.netscirp.orgscirp.org

For the synthesis of 4-substituted thiazoles, NBS can facilitate regioselective bromination at the 5-position under controlled conditions. vulcanchem.com This highlights the utility of NBS in preparing specific bromothiazole isomers that are valuable building blocks for more complex molecules.

Table 1: Examples of NBS in Thiazole Synthesis

| Starting Material | Reagents | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Ketones | NBS, Thioamides | Substituted Thiazoles | One-pot synthesis, in-situ α-bromoketone formation | researchgate.netscirp.orgscirp.org |

| Activated Aromatic Compounds | NBS, Ionic Liquid | Regioselectively Monobrominated Products | Recyclable reaction medium, high regioselectivity | researchgate.net |

| 4-Substituted Thiazoles | NBS | 5-Bromo-4-substituted Thiazoles | Regioselective bromination at the 5-position | vulcanchem.com |

| Styrenes | NBS, Thioamides (in water) | Substituted Thiazoles | In-situ formation of α-bromoketone in an aqueous medium | researchgate.net |

While often less selective than NBS, molecular bromine (Br₂) remains a fundamental reagent for the bromination of thiazoles. Controlling the regioselectivity of reactions with molecular bromine typically requires careful management of reaction conditions such as solvent, temperature, and the presence of catalysts or additives. researchgate.net

Direct bromination of the parent thiazole with Br₂ can be challenging due to the low reactivity of the ring. lookchem.com For instance, the synthesis of 2,5-dibromothiazole (B130459) from 2-bromothiazole requires a large excess of Br₂ to achieve a reasonable reaction rate. lookchem.com However, in the case of more activated substrates like 2-aminothiazoles, molecular bromine can selectively yield dibrominated products under moderate conditions. nih.gov The use of an AlBr₃-Br₂ system in water has been reported as a fast, efficient, and regioselective method for the bromination of various aromatic compounds, offering a more environmentally friendly approach. researchgate.net

The synthesis of the complete family of bromothiazoles, including mono-, di-, and tri-brominated species, has been achieved through sequential bromination and debromination steps, which can now be accomplished without the use of elemental bromine. lookchem.comacs.org

Table 2: Regioselectivity in Thiazole Bromination with Molecular Bromine

| Thiazole Substrate | Reagent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| 2-Aminothiazole | Br₂ | Dibromo-derivative | nih.gov |

| 2-Bromothiazole | Br₂ (large excess) | 2,5-Dibromothiazole | lookchem.com |

| Aromatic Compounds | AlBr₃-Br₂ (in water) | Regioselective mono-, di-, or tri-brominated products | researchgate.net |

Palladium-Catalyzed Coupling Reactions in Bromothiazole Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are crucial for the elaboration of bromothiazole scaffolds into more complex molecular architectures.

The Suzuki cross-coupling reaction, which couples an organoboron reagent with an organic halide, is frequently employed. For instance, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields via Suzuki coupling of a dibrominated precursor with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst. nih.gov Similarly, the synthesis of 2,4,5-trisarylthiazoles has been achieved through sequential Suzuki couplings of tribromothiazole. scribd.com

The Stille coupling, which utilizes organostannane reagents, is another powerful method. The total synthesis of the natural product WS75624 B, for example, proceeds via the Stille coupling of functionalized pyridine (B92270) and thiazole components. acs.orgnih.gov Furthermore, 4,5-dibromobithiazole can be synthesized directly via the Stille coupling of 2,4,5-tribromothiazole (B1600981) with an appropriate stannane. researchgate.net

Palladium catalysis is also central to C-N bond formation. The amination of heteroaryl halides, such as 4-bromothiazole, with primary and secondary amines can be effectively carried out using palladium catalysts with specific ligands. nih.gov Additionally, a carbonyl insertion reaction on this compound has been reported using a palladium catalyst under a carbon monoxide atmosphere to yield ethyl 4-(2-hydroxyethyl)thiazole-2-carboxylate. google.com

Table 3: Palladium-Catalyzed Reactions in Bromothiazole Synthesis

| Reaction Type | Bromothiazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | Tribromothiazole | Arylboronic acids | Pd(PPh₃)₄ | 2,4,5-Trisarylthiazoles | scribd.com |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic acids | Pd(PPh₃)₄ | Mono- and di-substituted analogs | nih.gov |

| Stille Coupling | Functionalized thiazole | Functionalized pyridine | Not specified | WS75624 B | acs.orgnih.gov |

| Stille Coupling | 2,4,5-Tribromothiazole | Organostannane | Not specified | 4,5-Dibromobithiazole | researchgate.net |

| Amination | 4-Bromothiazole | Piperidine | Pd catalyst with specific ligand | N-Aryl piperidine | nih.gov |

| Carbonylation | This compound | Carbon monoxide | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | Thiazole-2-carboxylate | google.com |

Halogen Dance Reactions and Their Synthetic Utility

The halogen dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpnih.gov This reaction provides a powerful method for preparing halogenated isomers that are difficult to access through other synthetic routes. jst.go.jp

In the context of thiazole chemistry, the halogen dance has been successfully applied to synthesize highly functionalized derivatives. For example, treating 2-bromothiazole with lithium diisopropylamide (LDA) at low temperatures can induce a halogen dance. acs.orgnih.gov A notable application involves a one-pot, multistep reaction where 2-bromothiazole is treated with LDA in the presence of a silyl (B83357) chloride and then quenched with an electrophile to yield highly functionalized thiazoles. acs.orgnih.gov

The reaction can also proceed over long ranges. A long-range halogen dance has been observed in 4,5-dibromo-2,4'-bithiazole, where the C5-bromo group migrates to the C2'-position of the other thiazole ring. jst.go.jp This transannular 1,6-halogen shift is driven by the formation of a more stable carbanion. jst.go.jp The choice of base can be critical; while some halogen dance reactions on thiazoles proceed smoothly with LDA or lithium bis(trimethylsilyl)amide (LiHMDS), others may require a stronger base like P₄-t-Bu. jst.go.jpnih.gov

The halogen dance reaction has also been utilized for the preparation of various di- and trihalogenated thiazoles from readily available starting materials like 5-bromo-2-chlorothiazole. thieme-connect.com This approach creates a new reactive center at the 4-position and allows for the introduction of various functionalities at the 5-position in a one-pot reaction, providing access to valuable polyhalogenated building blocks for cross-coupling reactions. thieme-connect.com

Approaches to Di- and Tri-bromothiazoles as Precursors

Di- and tri-brominated thiazoles are highly valuable precursors for the synthesis of polysubstituted thiazoles through sequential and regioselective cross-coupling reactions. scribd.comthieme-connect.com The synthesis of the full family of bromothiazoles, including 2,4-dibromothiazole (B130268), 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, has been systematically revisited and optimized. lookchem.comacs.orgresearchgate.net

These polyhalogenated thiazoles are often synthesized through sequential bromination and debromination steps. lookchem.comacs.org For instance, 2,4,5-tribromothiazole can be a key starting material for creating trisubstituted thiazoles. scribd.com The different reactivities of the bromine atoms at the 2-, 4-, and 5-positions of the thiazole ring in cross-coupling reactions can be exploited to achieve selective functionalization. thieme-connect.com

The halogen dance reaction also provides an efficient route to polyhalogenated thiazoles. Starting from 5-bromo-2-chlorothiazole, a halogen dance can generate a 4-bromo-2-chloro-5-lithiothiazole intermediate, which can then be quenched with an electrophile (such as another halogen source) to produce trihalogenated thiazoles. thieme-connect.com

Sustainable and Green Chemistry Approaches in Bromothiazole Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. ijnc.irmdpi.com This is also true for the synthesis of bromothiazoles and their derivatives.

Key green chemistry approaches applicable to bromothiazole synthesis include:

Use of Safer Reagents: Replacing hazardous reagents like molecular bromine with milder and more selective alternatives such as NBS is a significant step towards greener synthesis. lookchem.comacs.org

Solvent-Free and Aqueous Reactions: Performing reactions in water or without a solvent minimizes the use of volatile organic compounds (VOCs). researchgate.netmdpi.com The synthesis of thiazoles from styrenes using NBS in water is an example of this approach. researchgate.net The AlBr₃-Br₂ system in water for bromination also aligns with this principle. researchgate.net

Use of Recyclable Catalysts and Reaction Media: Ionic liquids have been explored as recyclable reaction media for the NBS bromination of aromatic compounds and the one-pot synthesis of thiazoles. researchgate.netscirp.orgscirp.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot reactions and cascade reactions are excellent strategies for improving atom economy. researchgate.netthieme-connect.com

The development of these green methodologies not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for producing valuable compounds like this compound and its analogs. smolecule.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. anton-paar.comorganic-chemistry.org This technology utilizes microwave radiation to heat reaction mixtures directly and efficiently through dielectric heating, which involves the interaction of the oscillating electromagnetic field with polar molecules (dipoles) and ions in the mixture. anton-paar.com This process leads to rapid internal heating, often resulting in "superheating" of solvents in sealed vessels at pressures above ambient. organic-chemistry.org The primary benefits of this approach are dramatic reductions in reaction times—often from hours or days to mere minutes—along with increased product yields and purities. anton-paar.comorganic-chemistry.org Consequently, microwave-assisted protocols are increasingly employed for the synthesis of heterocyclic scaffolds, including bromothiazoles. anton-paar.comanu.edu.au

Research has demonstrated the successful application of microwave irradiation to the synthesis of various thiazole derivatives. For instance, a microwave-enhanced protocol for the synthesis of a bromomethylthiazole scaffold was developed using polyethylene (B3416737) glycol (PEG-400) as an environmentally friendly solvent. In this method, irradiating the reaction mixture for just 5 minutes at 180W resulted in a high yield of 87%. The use of microwave heating has been shown to increase yields by 10% to 50% and reduce reaction times by as much as 96% to 98% compared to traditional heating methods in the synthesis of related heterocyclic compounds. organic-chemistry.org

In the synthesis of analogous thiazole structures, such as ethyl -2-[2-(substituted phenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, a mixture of the precursor bromo ester and substituted phenylthiourea (B91264) in PEG-400 was subjected to microwave irradiation at 100°C (100 W) for only 60 seconds to afford the desired products. nih.gov Similarly, various 3-thiazole substituted 2-styryl-4(3H)-quinazolinone derivatives have been prepared in good yields under microwave promotion at 350 W. researchgate.net These examples underscore the efficiency and speed of microwave-assisted synthesis in constructing complex thiazole-containing molecules.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Scaffolds

| Product Scaffold | Reactants | Solvent/Conditions | Power/Temp. | Time | Yield | Reference |

| 5-(Bromomethyl)thiazole Analog | 2-Methylthiazole, NBS, Thiourea | PEG-400 | 180 W | 5 min | 87% | |

| Ethyl -2-[2-(substituted phenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetates | Bromo ester, Substituted phenylthiourea | PEG-400 | 100 W | 60 sec | - | nih.gov |

| 3-Thiazole substituted 2-styryl-4(3H)-quinazolinones | 2-Styryl benzoxazinone (B8607429) derivatives, 2-Aminothiazoles | Co-solvent system | 350 W | - | Good | researchgate.net |

| 4-Substituted Isoquinolines | N-propargyl oxazolidines | Palladium-catalyzed | - | - | - | organic-chemistry.org |

| 2-Substituted Aryl and Alkyl Benzimidazoles | o-phenylenediamine dihydrochloride | - | - | - | High | organic-chemistry.org |

Eco-Friendly Catalytic Systems

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. synthiaonline.comijnc.ir For thiazole and bromothiazole scaffolds, this has led to the development of eco-friendly catalytic systems that focus on using sustainable solvents, reusable catalysts, and catalyst-free reaction conditions. bepls.comsemanticscholar.org

One key strategy is the use of green solvents. Water, being non-toxic and abundant, is an ideal medium for many organic reactions. bepls.com For example, 4-substituted-2-(alkylsulfanyl)thiazoles have been synthesized in high yields (75–90%) by simply refluxing dithiocarbamates and α-halocarbonyl compounds in water, completely avoiding the need for a catalyst. bepls.com Polyethylene glycol (PEG-400) is another green solvent that has been effectively used, sometimes in catalyst-free systems, for the synthesis of 2-aminothiazoles at elevated temperatures. bepls.com

The development of reusable and benign catalysts is another cornerstone of green synthesis. semanticscholar.org Bouherrou et al. reported an efficient method for synthesizing Hantzsch thiazole derivatives using silica-supported tungstosilisic acid, a reusable catalyst, under either conventional heating or ultrasonic irradiation. bepls.com Another approach involves the use of silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) as a catalyst for producing thiazole derivatives from aldehydes, thiosemicarbazide, and N-bromosuccinimide at room temperature. bepls.com Furthermore, biocatalysis presents a highly eco-friendly alternative; engineered enzymes like bromoperoxidases have been used for the selective bromination of thiazoles in aqueous media, with initial studies showing yields of 50–60%.

In some cases, the need for a catalyst can be eliminated entirely. A notable example is the synthesis of various 2-substituted benzothiazoles at room temperature by reacting 2-aminothiophenols with aldehydes in ethanol. researchgate.net This catalyst-free procedure offers nearly quantitative yields, high atom economy, and generates no toxic waste, representing a highly sustainable and energetically favorable protocol. researchgate.net

Table 2: Overview of Eco-Friendly Synthetic Systems for Thiazole Analogs

| Synthetic Approach | Catalyst/System | Solvent | Key Advantages | Yields | Reference |

| Catalyst-Free Domino Reaction | None | Water | Green solvent, less reaction time, high yield, no harmful by-products | Good-Very Good | bepls.com |

| Reusable Heterogeneous Catalyst | Silica-supported tungstosilisic acid | EtOH/H₂O | Efficient, green, catalyst is reusable | 79-90% | bepls.com |

| Nanoparticle Catalysis | Silica coated magnetite nanoparticles | - | Environmentally benign, clean route | - | bepls.com |

| Catalyst-Free Synthesis | None | PEG-400 | Simple, efficient, avoids catalyst | 87-96% | bepls.com |

| Aqueous Catalyst-Free Synthesis | None | Water | Simple, high-yielding, avoids catalyst | 75-90% | bepls.com |

| Biocatalysis | Engineered bromoperoxidases | Aqueous | Eco-friendly alternative, selective bromination | 50-60% | |

| Catalyst-Free Room Temp. | None | Ethanol | Nearly quantitative yield, high atom economy, no toxic waste, sustainable solvent | ~Quantitative | researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformation of 2 2 Bromothiazol 4 Yl Ethanol Derivatives

Reactivity of the Bromo-Substituent at the Thiazole (B1198619) C2 Position

The bromine atom at the C2 position of the thiazole ring is a key functional group that enables a wide range of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring, making it a good leaving group in nucleophilic substitution reactions and an active site for metal-halogen exchange and cross-coupling reactions.

Nucleophilic Substitution Reactions

The C2 position of the thiazole ring is electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) of the bromo-substituent. chemimpex.com This allows for the introduction of a variety of nucleophiles, such as amines and thiols, to generate a diverse array of 2-substituted thiazole derivatives. chemimpex.comsmolecule.comsmolecule.com

For instance, the reaction of 2-bromothiazole (B21250) with various substituted anilines in the presence of an acid catalyst like p-toluenesulfonic acid in isopropanol (B130326) at 80 °C has been shown to produce 2-amino-thiazole derivatives in good to excellent yields. doi.org This method is often a more practical alternative to palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl aminothiazoles. doi.org The reaction proceeds via a nucleophilic attack of the amine on the C2 carbon of the thiazole ring, followed by the elimination of the bromide ion. The use of both primary and secondary amines, including electron-rich and electron-poor anilines, has been demonstrated to be effective. doi.org

| Halogen (X) | Nucleophile (ArNH₂) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br | Aniline | N-phenylthiazol-2-amine | 90 | doi.org |

| Cl | Aniline | N-phenylthiazol-2-amine | 84 | doi.org |

| Cl | 4-Fluoroaniline | N-(4-fluorophenyl)thiazol-2-amine | >90 | doi.org |

| Cl | N-Methylaniline | N-methyl-N-phenylthiazol-2-amine | >90 | doi.org |

Halogen-Metal Exchange Reactions and Organometallic Reagent Generation

Halogen-metal exchange reactions provide a powerful method for converting the C2-bromo group into a nucleophilic carbon center. This is typically achieved by treating the 2-bromothiazole derivative with strong bases like organolithium reagents (e.g., n-butyllithium) or Grignard reagents at low temperatures. lookchem.comresearchgate.netnih.gov The resulting thiazol-2-yl lithium or thiazol-2-yl magnesium species can then react with a variety of electrophiles to introduce new functional groups at the C2 position. nih.govnih.govresearchgate.net

For example, 2-bromothiazole can be converted into thiazole-2-carboxylic acid through a halogen-metal exchange reaction followed by quenching with carbon dioxide. lookchem.comresearchgate.net This method offers a convenient synthesis for an otherwise difficult-to-access compound. researchgate.net The regioselectivity of this reaction is high, with the exchange occurring preferentially at the more electron-deficient 2-position, even in the presence of other halogen substituents on the thiazole ring. researchgate.netthieme-connect.comresearchgate.net The use of TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl has also been reported for the regioselective metalation of 2-bromothiazole, leading to the formation of magnesated or zincated thiazoles that readily react with various electrophiles. nih.gov

A practical protocol for performing halogen-metal exchange on bromoheterocycles with acidic protons involves the use of a combination of i-PrMgCl and n-BuLi, which avoids the need for cryogenic conditions and minimizes side reactions. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the C2-bromo position of the thiazole ring is an excellent handle for such transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromothiazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org This methodology is widely used to synthesize 2-arylthiazoles and other biaryl structures. mdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org For example, the Suzuki-Miyaura coupling of 2-bromo-4-methoxybenzaldehyde (B1338418) with 5-formyl-2-methoxyphenylboronic acid has been successfully employed in the synthesis of bis-benzaldehyde derivatives. mdpi.com

Stille Coupling: The Stille reaction couples the 2-bromothiazole derivative with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is also highly versatile, with very few limitations on the nature of the coupled groups. organic-chemistry.org It has been demonstrated that cross-coupling reactions on 2,4-dibromothiazole (B130268) occur preferentially at the more electron-deficient 2-position, allowing for the regioselective synthesis of 2-substituted 4-bromothiazoles, which can then undergo further coupling reactions. thieme-connect.comresearchgate.net The choice of catalyst, ligands, and additives can significantly influence the reaction rate and yield. harvard.edu For instance, the addition of CuI can accelerate the reaction by scavenging free ligands that might inhibit the transmetalation step. harvard.edu

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Arylthiazole | 79 | researchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl | 2-Substituted thiazole | 58-62 | nih.gov |

| Negishi | Alkyl/Aryl zinc halide | Pd(0) catalyst | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | researchgate.net |

| Sonogashira | Alkyne | CuI, PdCl₂ | Ethynyl-thiazole conjugate | 66 |

Chemical Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain at the C4 position of the thiazole ring offers another site for chemical modification, primarily through reactions involving the hydroxyl group.

Oxidation Reactions to Carboxylates or Aldehydes

The primary alcohol of the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide will typically lead to the formation of the corresponding carboxylic acid, 2-(2-bromothiazol-4-yl)acetic acid. smolecule.com Milder, more controlled oxidation methods, such as those employing pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can be used to stop the oxidation at the aldehyde stage, yielding 2-(2-bromothiazol-4-yl)acetaldehyde.

A patent describes a process where 2-(2-bromothiazol-4-yl)ethanol is subjected to a carbonyl insertion reaction in the presence of a palladium catalyst and carbon monoxide to yield 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester, demonstrating a transformation of the bromo-substituent while the ethanol side chain remains intact for further modification. google.com

Etherification and Esterification Reactions

The hydroxyl group of the ethanol side chain can readily undergo etherification and esterification reactions.

Etherification: Treatment of 2-(thiazol-4-yl)ethanol derivatives with an alkyl halide in the presence of a base, such as potassium carbonate in DMF, results in the formation of the corresponding ether. For example, reacting [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol with methyl iodide and potassium carbonate yields the methyl ether.

Esterification: The alcohol can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) to form esters. For instance, the reaction of [2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol with acetyl chloride in pyridine produces the corresponding acetate (B1210297) ester with a high yield of 89%. Similarly, esterification can be achieved using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Etherification | CH₃I / K₂CO₃ | DMF, 60°C, 8 hrs | 2-(4-Ethyl-phenyl)-thiazol-4-yl-methyl ether | 74 | |

| Esterification | AcCl / Pyridine | 0°C, 4 hrs | 2-(4-Ethyl-phenyl)-thiazol-4-yl-methyl acetate | 89 | |

| Esterification | 2-(prop-2-yn-1-yloxy)acetic acid, DCC, DMAP | dry CH₂Cl₂, rt, 3 h | Ester of 1-(2-phenylthiazol-4-yl)ethanol | - | rsc.org |

Conversion to Amine or Halogenated Alkyl Derivatives

The functional groups of this compound—the primary alcohol and the C2-bromo substituent—offer versatile handles for synthetic modifications. The ethanol side chain can be readily converted into other functional groups, such as amines or alkyl halides, providing pathways to a variety of derivatives.

The conversion to a halogenated alkyl derivative typically involves the substitution of the hydroxyl group. Standard halogenating agents can be employed for this transformation. For instance, the conversion of primary alcohols to alkyl bromides can be achieved using reagents like phosphorus pentabromide. dss.go.th Another common strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a halide ion.

A related transformation is the synthesis of 2-(2-bromothiazol-4-yl)ethan-1-ol from its corresponding acetate ester, which is achieved through reduction. google.com In a specific patented procedure, 2-(2-bromothiazol-4-yl)ethyl acetate is reduced using sodium borohydride (B1222165) in ethanol at 0°C, followed by reaction at room temperature, to yield the target alcohol. google.com This highlights the stability of the C-Br bond on the thiazole ring under these specific reducing conditions.

The resulting alcohol or its halogenated derivative can serve as a precursor to amines. The bromine atom on the thiazole ring can also be substituted by various nucleophiles, including amines, under appropriate conditions to form 2-aminothiazole (B372263) derivatives. researchgate.net The reaction of 2-bromothiazole with amines proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net This reactivity allows for the synthesis of diverse libraries of compounds by introducing various amine-containing substituents. For example, 2-aminothiazole derivatives can be acylated with acid chlorides to produce amide compounds. mdpi.com

| Precursor | Reagent(s) | Product | Yield | Reference |

| 2-(2-Bromothiazol-4-yl)ethyl acetate | Sodium Borohydride, Ethanol | 2-(2-Bromothiazol-4-yl)ethan-1-ol | 58.63% | google.com |

| 2-Bromothiazole | Various Amines | 2-Aminothiazole derivatives | N/A | researchgate.net |

| (4-Bromothiazol-2-yl)methanamine | Nucleophiles (e.g., other amines, thiols) | Substituted (Thiazol-2-yl)methanamine | N/A |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, substitution is possible, and the regioselectivity is governed by the existing substituents on the ring. For 2-bromothiazole derivatives, the bromine atom at the C2 position acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon in the 2-bromothiazole system. smolecule.com Quantum-chemical calculations and experimental results have shown that for various 2-substituted thiazoles, electrophiles attack the C5 position. researchgate.net The C4 position is significantly less reactive towards electrophiles.

Typical electrophilic substitution reactions such as nitration, bromination, and Friedel-Crafts reactions would be expected to yield the 5-substituted product. For example, bromination of thiazole derivatives can be achieved using N-bromosuccinimide (NBS). mdpi.com The synthesis of the full family of bromothiazoles, including 2,5-dibromothiazole (B130459), often involves sequential bromination and debromination steps, underscoring the controlled reactivity at different positions of the thiazole ring. researchgate.net

It is noteworthy that in some cases, functionalization at the C5 position is achieved through deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, followed by quenching with an electrophile. researchgate.net This method is particularly useful for introducing substituents onto the deactivated thiazole ring.

| Thiazole Derivative | Reaction Type | Major Product Position | Reference |

| 2-Substituted Thiazole | Electrophilic Substitution | C5 | researchgate.netsmolecule.com |

| 2,4-Dibromothiazole | Deprotonation/Quenching | C5 | researchgate.net |

| 2-Aminothiazole | Bromination (NBS) | C5 | mdpi.com |

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical factor for its synthesis, storage, and application in multi-step chemical processes. Data for the closely related compound, (2-Bromothiazol-4-yl)methanol, indicates that it is stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place in a tightly sealed container. chemsrc.com

The primary routes for degradation would involve reactions of its functional groups. The compound is incompatible with strong oxidizing agents, which could oxidize the primary alcohol to an aldehyde or carboxylic acid. chemsrc.com The C-Br bond on the thiazole ring is generally stable but can be susceptible to cleavage under certain conditions, such as in the presence of strong bases, organometallic reagents, or during certain catalytic coupling reactions. nih.gov For example, treatment of 2,4-dibromothiazole with n-butyllithium at low temperatures (-78 °C) selectively leads to lithium-halogen exchange at the C2 position, indicating the higher reactivity of the C2-Br bond compared to the C4-Br bond under these conditions. nih.gov

The compound demonstrates stability to certain reducing agents, as evidenced by the successful reduction of 2-(2-bromothiazol-4-yl)ethyl acetate to the corresponding alcohol using sodium borohydride without cleaving the C-Br bond. google.com Thermal degradation may occur at high temperatures, and in the event of a fire, hazardous decomposition products could be formed. chemsrc.com The stability in ethanolic solutions, even at reflux temperatures for several hours, is demonstrated in various synthetic procedures, such as in Claisen-Schmidt condensations or reactions with hydrazine (B178648) hydrate. nih.gov

| Condition | Reagent/Environment | Observed Effect | Reference |

| Storage | Cool, dry, well-ventilated | Stable | chemsrc.com |

| Oxidation | Strong oxidizing agents | Potential oxidation of alcohol | chemsrc.com |

| Reduction | Sodium Borohydride | Stable (C-Br bond intact) | google.com |

| Basic/Nucleophilic | Amines/Thiols | Substitution of C2-Br | |

| Organometallic | n-Butyllithium (-78 °C) | Lithium-halogen exchange at C2 | nih.gov |

| Thermal | Reflux in Ethanol | Generally stable for hours | nih.gov |

Strategic Utilization of 2 2 Bromothiazol 4 Yl Ethanol As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Thiazole-Containing Heterocycles

The inherent reactivity of the 2-bromo substituent on the thiazole (B1198619) ring makes 2-(2-Bromothiazol-4-yl)ethanol an excellent starting point for the synthesis of a variety of substituted and fused thiazole derivatives.

While specific research detailing the direct use of this compound for the synthesis of functionalized monocyclic thiazoles is not extensively documented in publicly available literature, the reactivity of the 2-bromothiazole (B21250) moiety is well-established. This position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups. The ethanol (B145695) side chain can be further functionalized through oxidation to an aldehyde or carboxylic acid, or by conversion to other functional groups, thereby providing a route to a diverse library of substituted thiazoles.

The synthesis of thiazole-fused systems often involves the annulation of a second ring onto a pre-existing thiazole core. The functional groups of this compound can be strategically employed to build such fused structures. For instance, the ethanol side chain could be elaborated to introduce a reactive group that can undergo intramolecular cyclization with a substituent introduced at the 2-position of the thiazole ring. Although direct examples starting from this compound are not prominent in the literature, the general synthetic strategies for thiazolo[3,2-a]pyrimidines, thiazolo[3,2-b] chemimpex.comlookchem.comnih.govtriazoles, and other fused systems often rely on precursors with similar functional handles.

The construction of azolylthiazoles, which feature another azole ring connected to the thiazole core, can be envisioned starting from this compound. The bromo group at the 2-position serves as a handle for the introduction of a pre-formed azole ring via cross-coupling reactions. Alternatively, the ethanol side chain can be modified to build the second azole ring. For example, oxidation of the ethanol to an aldehyde, followed by condensation with a hydrazine (B178648) derivative, could lead to the formation of a pyrazolylthiazole.

Bisthiazoles, molecules containing two thiazole rings, are of significant interest due to their potential biological activities. The synthesis of 2,4'-bithiazoles has been achieved through regioselective cross-coupling reactions starting from 2,4-dibromothiazole (B130268). A similar strategy could be applied using a derivative of this compound. For instance, a Negishi or Stille cross-coupling reaction could be employed to link the 2-position of the thiazole ring to another thiazole unit.

Intermediate in the Construction of Complex Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, including those with potential biological relevance.

The thiazole ring is a common motif in many natural products and biologically active compounds. The structural features of this compound make it a suitable scaffold for the synthesis of analogs of these natural products. The ability to functionalize both the thiazole ring and the ethanol side chain allows for the systematic modification of the molecule's structure to explore structure-activity relationships. While direct examples of its use in the synthesis of specific natural product analogs are not widely reported, the principles of medicinal chemistry suggest its potential as a building block for creating bioisosteres of known active compounds.

Advanced Intermediates for Active Pharmaceutical Ingredients (APIs)

The thiazole ring is a prominent feature in numerous FDA-approved drugs and clinically investigated compounds, valued for its diverse biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netneliti.comanalis.com.my The presence of a bromine atom at the 2-position and an ethanol group at the 4-position of the thiazole ring in this compound provides two distinct points for chemical elaboration, making it a crucial intermediate in the synthesis of advanced pharmaceutical compounds.

The hydroxyl group of the ethanol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into various esters and ethers. These transformations are fundamental in building more complex molecular structures. The bromine atom on the thiazole ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of a wide range of substituents at this position. This versatility is instrumental in the creation of libraries of compounds for drug discovery programs.

While specific research detailing the direct use of this compound in the synthesis of named APIs is not extensively documented in publicly available literature, its structural similarity to other well-explored bromothiazole intermediates suggests its potential role in the development of various therapeutic agents. For instance, the related compound 2-aminothiazole (B372263) is a cornerstone in the synthesis of several drugs. nih.govmdpi.com The functional handles of this compound allow for the synthesis of derivatives that could be investigated for a range of pharmacological activities.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Potential Derivative Class | Synthetic Transformation |

|---|---|---|

| Anti-inflammatory | Thiazole-substituted amides | Oxidation of the alcohol to a carboxylic acid followed by amide coupling. |

| Antimicrobial | Thiazole-based esters | Esterification of the alcohol with various carboxylic acids. |

| Anticancer | Bi-aryl thiazole derivatives | Suzuki or Stille coupling at the bromine position. |

This table is illustrative and based on the known reactivity of the functional groups and the established biological activities of the thiazole scaffold.

Role in Agrochemical Development and Formulation

The thiazole and isothiazole heterocycles have garnered significant attention in the research and development of green pesticides due to their low toxicity and potent biological activity. acs.orgnih.gov Thiazole-containing compounds are integral to a number of commercial agrochemicals, including fungicides and insecticides. researchgate.net The structural features of this compound make it a highly attractive starting material for the synthesis of novel agrochemicals.

The development of new fungicides is a critical area of agrochemical research, aimed at controlling plant diseases and improving crop yields. acs.org Thiazole derivatives have been successfully commercialized as fungicides, such as thiabendazole and thifluzamide. researchgate.net The reactive sites on this compound can be exploited to generate new molecular entities with potential fungicidal properties. For example, the ethanol side chain can be modified to introduce pharmacophores known to be active against specific fungal pathogens, while the bromine atom can be used to attach other heterocyclic or aromatic rings, potentially enhancing the compound's efficacy and spectrum of activity.

Research into isothiazole-thiazole derivatives has shown promise in developing novel fungicides. nih.gov While direct studies involving this compound are not prevalent, its role as a precursor to more complex thiazole structures is chemically logical and aligns with current trends in agrochemical synthesis.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Derivative Structure | Key Synthetic Step |

|---|---|---|

| Fungicides | N-(thiazol-4-ylethyl) amides | Conversion of the alcohol to an amine followed by acylation. |

| Herbicides | Aryloxyethyl-thiazoles | Etherification of the alcohol with substituted phenols. |

| Insecticides | Thiazolyl-ether derivatives | Williamson ether synthesis with various alkyl halides. |

This table is illustrative and based on the known synthetic routes to agrochemicals and the reactivity of the this compound scaffold.

Exploration of Structure Activity Relationships Sar in 2 2 Bromothiazol 4 Yl Ethanol Derived Compounds

Rational Design Principles for Modulating Bioactivity Profiles

The rational design of derivatives of 2-(2-Bromothiazol-4-yl)ethanol is centered on strategic modifications of its core structure to enhance therapeutic efficacy and selectivity. The thiazole (B1198619) ring itself is considered a "privileged scaffold" due to its presence in a multitude of bioactive molecules and its ability to interact with various biological targets. researchgate.net Design strategies often focus on three primary regions of the molecule: the 2-position bromine, the 4-position ethanol (B145695) side chain, and the thiazole ring itself.

Modification of the 2-Bromo Position: The bromine atom at the C2 position is a versatile handle for synthetic modification. It can be replaced with various substituents through cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce aryl, alkyl, or alkynyl groups. nih.gov This allows for the exploration of different steric and electronic environments to optimize interactions with a target protein. For instance, replacing the bromine with different substituted phenyl rings can significantly alter the compound's lipophilicity and hydrogen bonding capabilities, thereby modulating its bioactivity.

Elaboration of the 4-Ethanol Side Chain: The ethanol group at the C4 position offers another point for diversification. The hydroxyl group can be derivatized to form esters or ethers, or it can be oxidized to an aldehyde or carboxylic acid, which can then be converted to amides or other functional groups. acs.org These modifications can introduce new interaction points, such as hydrogen bond donors or acceptors, which can be critical for target binding and improving pharmacokinetic properties. For example, converting the ethanol to an ethylamine (B1201723) has been shown in related 2,4-disubstituted arylthiazoles to be a key determinant of trypanocidal activity. nih.gov

The overarching principle is to systematically probe the chemical space around the this compound scaffold to build a comprehensive understanding of how structural changes translate into functional effects on biological targets.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of thiazole derivatives are highly sensitive to the nature and position of substituents on the core scaffold. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of these substituents play a pivotal role in determining the molecule's interaction with its biological target.

Studies on various classes of thiazole derivatives have consistently demonstrated the profound impact of substituents. For example, in a series of 2-aminothiazole (B372263) sulfonamide derivatives investigated for antioxidant activity, the position of substituents on an attached benzene (B151609) ring significantly influenced their efficacy. nih.gov A chloro-substituent at the para-position resulted in the highest activity, whereas a fluoro-substituent led to a marked decrease. nih.gov This highlights the importance of both the electronic nature and the position of the halogen.

Similarly, in the context of anti-trypanosomal agents, modifications to the side chain at the 4-position of the thiazole ring showed clear SAR trends. Ethylamine derivatives were found to be the most active, while introducing bulkier substituents on the amino group or converting the amine to an amide or ureido group resulted in a significant loss of activity. nih.gov This suggests a strict steric requirement within the binding site of the biological target.

The influence of substituents on selectivity is also a key consideration. In the development of cholinesterase inhibitors based on the 1,3-thiazole scaffold, specific substitutions led to selective activity against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). academie-sciences.fr For instance, a methoxy (B1213986) substituent at the para-position of a phenyl ring attached to the thiazole resulted in a potent AChE inhibitor, while N-methylation of other derivatives shifted activity towards BChE. academie-sciences.fr

These examples underscore the principle that even minor changes to the substitution pattern of a thiazole derivative can lead to substantial changes in its biological profile. A systematic exploration of these effects is therefore essential for the optimization of lead compounds derived from this compound.

| Core Scaffold | Substituent (R) | Biological Activity | Measured Potency (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Sulfonamide | p-Cl | Antioxidant (DPPH) | 90.09% | nih.gov |

| 2-Aminothiazole Sulfonamide | m-NO2 | Antioxidant (DPPH) | 70.29% | nih.gov |

| 2-Aminothiazole Sulfonamide | p-OCH3 | Antioxidant (DPPH) | 33.33% | nih.gov |

| 2-phenylthiazol-4-ethylamine | -NH2 | Trypanocidal (T. brucei) | IC50 = 12.2 µM | nih.gov |

| 2-phenylthiazol-4-ethyl-N,N-dimethylamine | -N(CH3)2 | Trypanocidal (T. brucei) | IC50 = 9.82 µM | nih.gov |

| 2-phenylthiazol-4-ethyl-acetamide | -NHCOCH3 | Trypanocidal (T. brucei) | Inactive | nih.gov |

Fragment-Based Drug Discovery Campaigns Incorporating Thiazole Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The thiazole scaffold is an attractive building block for FBDD campaigns due to its favorable physicochemical properties and its prevalence in known drugs. acs.orgnih.gov

A fragment such as this compound would be a prime candidate for inclusion in an FBDD library. Its relatively small size and defined chemical vectors (the bromo and ethanol groups) provide clear starting points for fragment evolution through two primary strategies:

Fragment Growing: This involves adding chemical moieties to the initial fragment hit to explore and occupy adjacent pockets in the target's binding site. For this compound, this could involve synthesizing derivatives with extensions from the ethanol side chain or by replacing the bromine atom with larger, more complex groups that can form additional interactions. acs.org

Fragment Linking: If two different fragments are found to bind in adjacent sites on the target protein, they can be chemically linked together. A thiazole-containing fragment could be linked to another fragment to create a larger molecule with significantly higher affinity and potency, combining the binding energies of the individual fragments.

Thiazoles have emerged as hits in several FBDD campaigns. nih.gov For example, they have been identified as inhibitors of the ATAD2 bromodomain and as new antitubercular lead compounds. acs.orgnih.gov The successful application of FBDD with thiazole scaffolds demonstrates the utility of this approach. However, it is also crucial to carefully profile thiazole hits to rule out non-specific or promiscuous inhibition, as certain substituted thiazoles, like 2-aminothiazoles, can be "frequent hitters" in screening campaigns. nih.gov Profiling workflows that include biochemical assays, stability tests, and reactivity assessments are essential to ensure that the identified hits are tractable and have a clear mechanism of action. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound derivatives, providing insights that can guide synthetic efforts and accelerate the drug discovery process. These in silico methods allow researchers to rationalize experimental findings and predict the activity of novel compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the amino acid residues in the binding site. This information can explain why certain substituents enhance activity while others diminish it. For example, docking studies have been used to support the biological evaluation of thiazole derivatives as antimicrobial agents by predicting their binding modes with pathogen-specific proteins. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built. nih.gov For thiazole derivatives, QSAR models have successfully identified key molecular properties that influence antioxidant activity, such as mass, polarizability, and the presence of specific bonds. nih.gov Such models can then be used to predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates.

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These calculations can help explain the impact of different substituents on the electronic nature of the thiazole ring and how this affects reactivity and interaction with biological targets. Studies on benzothiazole (B30560) derivatives have used DFT to understand how electron-donating and electron-withdrawing groups tune the electronic and charge-transport properties of the molecules. mdpi.com

By integrating these computational approaches with experimental data, a robust SAR model can be developed for derivatives of this compound, enabling a more efficient and rational design of new therapeutic agents.

Biological and Biomedical Research Applications of 2 2 Bromothiazol 4 Yl Ethanol Derivatives

Antimicrobial Research

Derivatives of 2-(2-Bromothiazol-4-yl)ethanol have emerged as a promising class of compounds in the ongoing search for new antimicrobial agents to combat the challenge of drug-resistant pathogens. The inherent chemical properties of the bromothiazole core, when appropriately modified, have led to the development of potent antibacterial and antifungal agents.

Antibacterial Agents

The thiazole (B1198619) nucleus is a key structural motif in numerous antibacterial compounds. Research has demonstrated that derivatives incorporating the bromothiazole moiety exhibit significant activity against a range of bacterial species. For instance, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were synthesized and evaluated for their in vitro antibacterial activity. Certain compounds within this series demonstrated notable efficacy against the Gram-positive bacterium Staphylococcus albus. Specifically, compounds with 4-chlorophenyl and 4-fluorophenyl substitutions on the thiazole ring showed good antibacterial activity.

Furthermore, studies on other thiazole-based compounds have highlighted their potential as antibacterial agents. For example, some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown considerable efficacy against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. In some cases, the activity of these derivatives surpassed that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against resistant bacterial strains. Another study on benzothiazole (B30560) derivatives revealed that the incorporation of a piperazine (B1678402) moiety led to compounds with high bacterial growth inhibition against Staphylococcus aureus. The mechanism of action for some of these thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity (MIC/MBC/ZOI) | Reference |

|---|---|---|---|

| Thiazolyl-1,2,3-triazolyl-ethanol derivatives | Staphylococcus albus | Good activity reported | |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus | MIC: 43.3–86.7 µM | |

| 2-Arylbenzothiazole derivatives with piperazine | Staphylococcus aureus | MIC: 32 µg/ml | |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | MIC: 0.09–0.18 mg/ml | |

| Benzothiazole-pyrimidine conjugates | E. coli, S. aureus, B. subtilis | MIC: <29 µg/mL to <47 µg/mL |

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, ZOI: Zone of Inhibition.

Antifungal Agents

In addition to their antibacterial properties, derivatives stemming from the this compound framework have shown significant promise as antifungal agents. The structural versatility of the thiazole ring allows for modifications that can effectively target fungal pathogens. For example, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for their in vitro antifungal activity against a panel of fungi including Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum. Several of these derivatives displayed promising activity against A. niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL. It was noted that the presence of a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring contributed to this enhanced antifungal effect.

Other research into thiazole-containing compounds has further substantiated their antifungal potential. For instance, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and tested against various agricultural fungi, with some showing higher fungicidal effects than others. Similarly, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated broad-spectrum antifungal activity, with some compounds being more potent than the standard antifungal drug ketoconazole (B1673606) against several fungal strains. The proposed mechanism for the antifungal action of some of these thiazole derivatives involves the inhibition of key fungal enzymes like 14α-lanosterol demethylase (CYP51).

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolyl-1,2,3-triazolyl-ethanol derivatives | Aspergillus niger | 31.25-62.5 µg/mL | |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various fungal strains | 59.6–119.2 µM | |

| Benzothiazolopyrimidine-thiazole conjugates | Candida albicans | <207 µg/mL |

Antineoplastic and Anticancer Research

The quest for more effective and selective cancer therapies has led to the investigation of a multitude of synthetic compounds, with derivatives of this compound being a focal point of significant research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines and tumors, often by targeting specific biological pathways and enzymes crucial for cancer cell proliferation and survival.

Inhibition of Cancer Cell Lines and Tumor Growth

A substantial body of research has demonstrated the antiproliferative and cytotoxic effects of bromothiazole derivatives against a variety of human cancer cell lines. In one study, novel bromothiazole derivatives were synthesized and their effects on a human adenocarcinoma-derived cell line (Caco-2) were investigated. These derivatives induced a concentration-dependent decrease in cell proliferation and viability. At their highest concentrations, all tested compounds were capable of reducing ³H-thymidine incorporation by over 80%, indicating a more pronounced antiproliferative effect than the control substance, butyrate.

Further studies have explored the anticancer potential of various thiazole and benzothiazole derivatives. For example, certain 2-(4-aminophenyl)benzothiazole derivatives have shown significant antitumor activity. A series of newly synthesized thiazole derivatives exhibited antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One particular compound from this series, which featured a bromide substitution, demonstrated moderate cytotoxic activity with IC₅₀ values of 31.5 ± 1.91 μM against MCF-7 cells and 51.7 ± 3.13 μM against HepG2 cells. The anticancer activity of these compounds is often attributed to the presence of the thiazole moiety, with various substitutions influencing their potency.

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Bromothiazole derivatives with amino acids | Caco-2 (colorectal adenocarcinoma) | >80% inhibition of proliferation | |

| Thiazole derivative with bromide substitution (4b) | MCF-7 (breast cancer) | 31.5 ± 1.91 µM | |

| Thiazole derivative with bromide substitution (4b) | HepG2 (liver cancer) | 51.7 ± 3.13 µM | |

| N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives | Various human tumor cell lines | Strong antitumor activity reported | |

| 2-anilino-4-(thiazol-5-yl)pyrimidine | Various tumor cell lines | Antiproliferative and proapoptotic effects |

Targeting Specific Biological Pathways and Mechanisms

The anticancer effects of this compound derivatives are often rooted in their ability to interfere with specific biological pathways that are dysregulated in cancer cells. One of the key mechanisms of action for some of these compounds is the induction of apoptosis, or programmed cell death. For instance, the antiproliferative and proapoptotic effects of certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been linked to the inhibition of cellular CDK2 and CDK9.

Another important mechanism involves the modulation of reactive oxygen species (ROS). Some isothiocyanate analogs, which can be derived from thiazole-containing precursors, have been shown to exert their anticancer effects by increasing ROS accumulation, leading to mitochondrial dysfunction and the elimination of cancer stem-like cells. Furthermore, some thiazole derivatives have been found to induce cell cycle arrest. For example, certain oxazolidinone derivatives, which can be synthesized from thiazole precursors, have been shown to cause cell cycle arrest at the G2/M phase in lymphoma cell lines.

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinases, Succinate Dehydrogenase Inhibitors (SDHi))

A significant area of research into the anticancer and antifungal properties of this compound derivatives has focused on their ability to inhibit specific enzymes that are vital for the survival and proliferation of cancer cells and pathogenic fungi.

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have been identified as potent CDK inhibitors. For example, 2-anilino-4-(thiazol-5-yl)pyrimidines have been developed as ATP-antagonistic CDK2 inhibitors, with many exhibiting very low nanomolar Kᵢ values against CDK2. The antiproliferative effects of these compounds are consistent with the inhibition of cellular CDK2 and CDK9. Molecular docking studies have further suggested a binding affinity of some oxazolidinone derivatives, which can be related to the thiazole scaffold, with various CDK proteins.

Succinate Dehydrogenase (SDH) , also known as complex II of the mitochondrial respiratory chain, is another important enzyme target. SDH plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH can disrupt cellular energy metabolism, leading to cell death. This makes SDH an ideal target for the development of fungicides. A number of novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed and synthesized as promising SDH inhibitors. These compounds have demonstrated remarkable inhibition against a range of fungi. For instance, one such derivative showed superior antifungal activity against Cercospora arachidicola compared to the commercial fungicide thifluzamide. Molecular simulation studies have indicated that hydrophobic interactions are the primary driving force for the binding of these inhibitors to the SDH enzyme.

Table 4: Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2-anilino-4-(thiazol-5-yl)pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Low nM Kᵢ values | |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ of 0.129 ± 0.030 µM | |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ of 0.083 ± 0.041 µM | |

| Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | EC₅₀ values < 10 µg/mL against four fungi | |

| Benzothiazolylpyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | EC₅₀ = 0.93 µg/mL against Fusarium graminearum |

Anti-inflammatory Properties